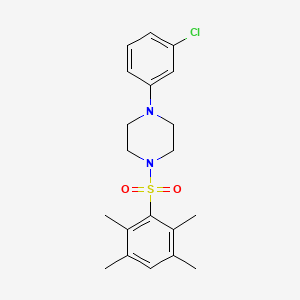

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

CAS No.: 438229-54-0

Cat. No.: VC4676757

Molecular Formula: C20H25ClN2O2S

Molecular Weight: 392.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438229-54-0 |

|---|---|

| Molecular Formula | C20H25ClN2O2S |

| Molecular Weight | 392.94 |

| IUPAC Name | 1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3 |

| Standard InChI Key | WZLJFJGHYIJWPV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C |

Introduction

The compound 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a complex organic molecule belonging to the class of piperazine derivatives. It features a piperazine ring, a 3-chlorophenyl group, and a sulfonyl group attached to a tetramethylbenzene moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with biological targets.

Synthesis

The synthesis of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine would typically involve multi-step reactions starting from piperazine and sulfonyl derivatives. The general approach might include:

-

Activation of the Sulfonyl Group: This could involve converting the sulfonyl group into a more reactive form.

-

Coupling Reaction: The activated sulfonyl group would then be coupled with the piperazine ring, potentially using coupling agents like EDCI or DCC.

-

Introduction of the 3-Chlorophenyl Group: This might involve a nucleophilic substitution or another suitable reaction to attach the 3-chlorophenyl moiety to the piperazine ring.

| Step | Reaction Conditions | Reagents |

|---|---|---|

| Activation | Specific conditions not detailed | Coupling agents (e.g., EDCI, DCC) |

| Coupling | Solvents like DMF or DMSO | Piperazine derivatives, sulfonyl derivatives |

| Introduction of 3-Chlorophenyl Group | Conditions depend on the specific method | 3-Chlorophenyl derivatives |

Biological Activity and Potential Applications

While specific biological activity data for 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is not available, compounds with similar structures often exhibit potential therapeutic properties. Piperazine derivatives are known for their applications in medicinal chemistry, including roles as antiviral, antibacterial, and antifungal agents . The sulfonyl group can contribute to interactions with enzymes or receptors, enhancing biological activity.

| Potential Application | Description |

|---|---|

| Antiviral Activity | May interact with viral enzymes or proteins |

| Antibacterial Activity | Could inhibit bacterial growth by targeting specific pathways |

| Antifungal Activity | May disrupt fungal cell wall synthesis or membrane integrity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume